molecular formula C21H22N2O3S B2429197 Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 367907-60-6

Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2429197
CAS No.: 367907-60-6
M. Wt: 382.48
InChI Key: RTQHBTQXCGPEHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3,4-dimethyl-6-(4-phenylmethoxyphenyl)-2-sulfanylidene-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-14-18(20(24)25-3)19(22-21(27)23(14)2)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,19H,13H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQHBTQXCGPEHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1C)C2=CC=C(C=C2)OCC3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrimidine derivatives and exhibits a thioxo group that is essential for its biological activity. The presence of the benzyloxy group enhances its solubility and potentially its bioavailability.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of pyrimidine derivatives. In particular, compounds similar to this compound have shown significant activity against various bacterial strains:

  • Gram-positive bacteria : Compounds with similar structures demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Moderate activity was observed against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Bacterial StrainActivity Level
Staphylococcus aureusHigh
Bacillus subtilisHigh
Escherichia coliModerate
Pseudomonas aeruginosaModerate

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cell proliferation in several cancer cell lines:

  • Breast Cancer (MCF-7) : The compound exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition.
  • Cervical Cancer (SiHa) : Similar results were observed with notable apoptotic effects.
  • Prostate Cancer (PC-3) : The compound's ability to induce apoptosis was confirmed through flow cytometry assays.

The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance:

  • Formation of the Pyrimidine Ring : Utilizing thioketones and amines under acidic conditions.
  • Substitution Reactions : Introducing the benzyloxy group through nucleophilic substitution.
  • Final Esterification : Converting the carboxylic acid to its methyl ester using methanol and a catalyst.

Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various pyrimidine derivatives for their antimicrobial properties. The results indicated that modifications at specific positions on the pyrimidine ring significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .

Study 2: Anticancer Properties

Research conducted by PMC focused on the anticancer effects of similar compounds on breast cancer cell lines. The study showed that these compounds could effectively inhibit tumor growth by inducing apoptosis in cancer cells .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 4-(4-(benzyloxy)phenyl)-1,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound can be synthesized via modified Biginelli reactions, which involve three-component condensation of aldehydes, β-ketoesters, and thiourea derivatives. Key variables include:

  • Catalyst selection : Lewis acids (e.g., HCl, acetic acid) or solvent-free conditions under microwave irradiation improve yields .
  • Solvent optimization : Polar aprotic solvents (e.g., ethanol, DMF) enhance regioselectivity and reaction rates .
  • Temperature control : Reactions typically proceed at 80–100°C for 6–12 hours, monitored by TLC .
  • Substituent compatibility : Electron-rich aromatic aldehydes (e.g., 4-bromo-2-hydroxybenzaldehyde) yield higher purity products due to stabilized intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : 1H and 13C NMR confirm substituent positions and regioselectivity. For example, the thioxo group (C=S) appears as a singlet near δ 120–130 ppm in 13C NMR .
  • X-ray crystallography : Single-crystal studies reveal chair conformations of the tetrahydropyrimidine ring and intermolecular hydrogen bonding (e.g., N–H⋯O interactions) stabilizing the structure .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Q. How does the benzyloxy substituent influence regioselectivity in Biginelli-like reactions?

The benzyloxy group at the 4-position of the phenyl ring directs regioselectivity via steric and electronic effects:

  • Steric hindrance : Bulky substituents favor formation of the 1,4-dihydropyrimidine isomer due to reduced steric clash during cyclization .
  • Electronic effects : Electron-donating groups (e.g., benzyloxy) stabilize intermediates via resonance, increasing yields of the desired product .

Advanced Research Questions

Q. How can crystallography data resolve discrepancies in molecular conformation predictions?

Single-crystal X-ray studies (e.g., space group P1̄, R factor < 0.05) provide definitive evidence of:

  • Dihedral angles : Between the benzyloxy-phenyl ring and tetrahydropyrimidine core (typically 60–80°), influencing π-π stacking .
  • Hydrogen-bonding networks : N–H⋯S and O–H⋯O interactions (2.7–3.1 Å) stabilize crystal packing, which DFT calculations may underestimate .
  • Disorder analysis : Partial occupancy of methyl groups in crystal lattices requires refinement protocols to avoid misinterpretation .

Q. What computational methods best predict electronic effects on reactivity and stability?

  • DFT calculations : B3LYP/6-31G(d) models correlate HOMO-LUMO gaps with experimental stability. Electron-withdrawing groups (e.g., -CF3) lower LUMO energy, enhancing electrophilic reactivity .
  • Molecular docking : Predict interactions with biological targets (e.g., bacterial enzymes) by analyzing hydrogen-bonding and hydrophobic contacts .

Q. How can contradictory biological activity data be resolved for structurally analogous compounds?

  • Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., thioxo vs. oxo groups) on antibacterial activity. For example, thioxo derivatives show enhanced inhibition of E. coli (MIC 16 µg/mL) due to improved membrane permeability .
  • Dose-response assays : Use nonlinear regression to quantify IC50 values, accounting for solubility differences in DMSO/PBS buffers .

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

  • Protecting groups : Benzyloxy groups are stable under acidic conditions but require hydrogenolysis (Pd/C, H2) for deprotection .
  • Low-temperature workup : Quench reactions at 0°C to prevent thioxo group oxidation .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

  • pH-dependent degradation : The thioxo group undergoes hydrolysis at pH > 8, requiring buffers (e.g., PBS pH 7.4) for in vitro studies .
  • Solvent selection : DMSO enhances solubility but may denature proteins; use <1% v/v in cell-based assays .

Methodological Best Practices

Q. What safety protocols are critical for handling thioxo-containing tetrahydropyrimidines?

  • Ventilation : Use fume hoods to avoid inhalation of thiourea precursors .
  • PPE : Nitrile gloves and lab coats prevent dermal exposure, as thioxo compounds may cause irritation .

Q. How should researchers design experiments to validate synthetic scalability?

  • DoE (Design of Experiments) : Optimize catalyst loading (5–10 mol%) and solvent volume (3–5 mL/mmol) using response surface methodology .
  • Gram-scale trials : Monitor exotherms and impurity profiles via HPLC to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.